Erythraline
Overview
Description
Synthesis Analysis
- The synthesis of erythraline involves complex processes. One method involves gem-dihalocyclopropanes as key intermediates, leading to enantioselective total syntheses of ent-erythramine and 3-epi-erythramine (Stanislawski, Willis, & Banwell, 2007).
Molecular Structure Analysis
- The molecular structure of erythraline, characterized by its spirocyclic nature, is crucial for its biological activity. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis reveals a unique H2 neutral elimination reaction, indicative of its complex structural features (Silva et al., 2013).
Chemical Reactions and Properties
- Erythraline undergoes various chemical reactions. One study showed its effect on the Toll-like receptor signaling pathway in cells, suggesting its potential in modulating biological pathways (Etoh et al., 2013).
- Pharmacokinetic studies have shown that erythraline exhibits specific behaviors in biological systems, like specific elimination half-lives and distribution volumes in rats (Demarque et al., 2019).
Physical Properties Analysis
- The physical properties of erythraline have been studied using techniques like HPLC-MS, revealing sensitive detection methods for its alkaloids (Garín-Aguilar et al., 2005).
Chemical Properties Analysis
- Erythraline's chemical properties are highlighted in its interaction with cellular pathways and pharmacokinetic disposition. The metabolism studies of erythraline demonstrate its complex interaction with cytochrome P450 enzymes, illustrating its chemical reactivity and transformation in biological systems (Marques et al., 2015).
Scientific Research Applications
Pharmacokinetic Disposition in Rats
Erythraline, primarily sourced from Erythrina verna, is notable for its application in addressing anxiety and sleep disorders. A study conducted on rats after intravenous administration of erythraline revealed significant pharmacokinetic parameters. Key observations included an elimination half-life of 44.2 minutes and a total clearance of 42.1 ml/min/kg. The study also noted the presence of the metabolite 8-oxo-erythraline in rat plasma following administration (Demarque et al., 2019).
Inhibitory Effect on Toll-Like Receptor Signaling
Erythraline, isolated from Erythrina crista-galli, demonstrated a suppressive effect on nitric oxide production and inducible nitric oxide synthase expression in cells. This inhibition of Toll-like receptor signaling pathways suggests potential for treating inflammation diseases (Etoh et al., 2013).
Metabolism by Cytochrome P450 Enzymes
A study focusing on the metabolism of erythraline revealed its biotransformation by cytochrome P450 enzymes. This research contributes to understanding erythraline's effects on the central nervous system, including anticonvulsant and antidepressant activities (Marques et al., 2015).
In Vitro Metabolism Studies
Erythraline's metabolism was also studied in vitro using pig cecum models and biomimetic phase I reactions. This research contributes to the understanding of its use in traditional medicine, especially regarding its anxiolytic and sedative effects (Guaratini et al., 2014).
Selective MAO-B Inhibitors
Erythraline was identified as a part of a group of alkaloids isolated from Erythrina corallodendron with potential for treating neurodegenerative diseases. The study highlighted its selective inhibitory activity against Monoamine Oxidase B, an enzyme relevant in the context of Alzheimer's and Parkinson's diseases (Aboelmagd et al., 2021).
Unimolecular Elimination in Mass Spectrometry
A study on erythraline revealed an unexpected H2 neutral elimination reaction during electrospray ionization tandem mass spectrometry. This provides insights into its structural analysis and potential pharmacological applications (Silva et al., 2013).
Biosynthesis in Erythrina crista-galli
Research into the biosynthesis of Erythrina alkaloids, including erythraline, in Erythrina crista-galli indicated that fruit wall tissue is a significant site for alkaloid formation. This study provided insight into the natural synthesis of these compounds, which are used in traditional medicine (Maier et al., 1999).
Future Directions
The structural diversity and complexity of erythrinan alkaloids, including erythraline, have increased remarkably in recent years . The erythrinan core may provide potential leads to structures that eventually may be useful therapeutically . These data stimulate further studies involving this alkaloid, especially since it is present in phytomedicine products and there are not reported data about the metabolism of erythrina alkaloids .
properties
IUPAC Name |
(1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3/t14-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOFUERNMZTYRM-KSSFIOAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318135 | |
Record name | Erythraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erythraline | |
CAS RN |
466-77-3 | |
Record name | Erythraline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=466-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythraline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHRALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7P8WA50QO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.